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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a heterobifunctional, branched
polyethylene glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation
and drug development. Its unique architecture, featuring a terminal azide group and three
carboxylic acid moieties, offers a versatile platform for the synthesis of complex biomolecules,
including Proteolysis Targeting Chimeras (PROTACS), antibody-drug conjugates (ADCs), and
other targeted therapeutics.

The azide group provides a handle for “click chemistry," specifically the highly efficient and
bioorthogonal copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) and strain-promoted
azide-alkyne cycloaddition (SPAAC) reactions.[1] This allows for the precise and stable ligation
of the PEG linker to molecules containing alkyne or strained cyclooctyne functionalities. The
three terminal carboxylic acids can be readily conjugated to primary amines on biomolecules
such as proteins, peptides, or antibodies through stable amide bond formation, often facilitated
by coupling agents like EDC and NHS.[2] The tetraethylene glycol (PEG4) spacer enhances
the solubility and bioavailability of the resulting conjugates. This guide provides a
comprehensive overview of the properties, applications, and experimental protocols associated
with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane.
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Core Properties and Specifications

The fundamental properties of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane are
summarized below, providing key data for its application in experimental design.

Property Value

Molecular Formula C24H42N4014

Molecular Weight 610.6 g/mol [3][4]

CAS Number 1398044-51-3[2][3][4][5]
Appearance White to off-white solid

Purity Typically >95%

Solubility Soluble in water, DMSO, and DMF
Storage Conditions -20°C for long-term storage

Key Applications and Experimental Workflows

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is primarily utilized as a linker to
connect two or more molecular entities. Its application is central to the construction of
PROTACSs, where it bridges a target protein-binding ligand and an E3 ubiquitin ligase-recruiting
ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves a sequential conjugation
strategy. First, one of the ligands is coupled to the carboxylic acid groups of the linker, followed
by the "click" reaction of the azide group with the second ligand.
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Step 2: Click Chemistry (CuAAC or SPAAC)
Azido-PEG4-Linker- Cu(l) catalyst or
E3 Ligand Conjugate Strained Alkyne

| Final PROTAC Molecule
Protein of Interest Ligand
(with alkyne)

Step 1: Amide Coupling
E3 Ligase Ligand
(with amine)

> (" Azido-PEGA4-Linker-
E3 Ligand Conjugate

Azido-PEG4-Amido-tri-
(carboxyethoxymethyl)-methane

Click to download full resolution via product page
A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving Azido-
PEG4-Amido-tri-(carboxyethoxymethyl)-methane.

Amide Coupling of Carboxylic Acids to Amines

This protocol describes the conjugation of the carboxylic acid groups of the linker to a primary
amine-containing molecule.

Materials:

¢ Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
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e Amine-containing molecule (e.g., protein, peptide, or small molecule)
e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
» Activation Buffer: 0.1 M MES, pH 4.5-6.0

» Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

e Quenching Buffer: 1 M Tris-HCI, pH 8.0 or 1 M hydroxylamine, pH 8.5
e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:

» Reagent Preparation:

o Dissolve Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in anhydrous DMF or
DMSO to a stock concentration of 10-50 mg/mL.

o Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer at a
concentration of 10-20 mg/mL.

o Dissolve the amine-containing molecule in the Conjugation Buffer.
» Activation of Carboxylic Acids:

o In areaction tube, combine the Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-
methane solution with the EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5
(Linker:EDC:NHS).

o Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the
NHS-activated linker.

o Conjugation to Amines:
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o Add the NHS-activated linker solution to the solution of the amine-containing molecule. A

10- to 50-fold molar excess of the activated linker over the amine is a common starting

point for optimization.

o The final concentration of the organic solvent (DMF or DMSO) should not exceed 10-20%

(v/v) to maintain the stability of most proteins.

o Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with

gentle stirring.

e Quenching:

o Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

o Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

e Purification:

o Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion

chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-

HPLC) to remove excess reagents and byproducts.

Quantitative Parameters for Amide Coupling:

Parameter

Recommended Range

Molar Ratio (Linker:EDC:NHS)

1:1.2:1.2to 1:2:2

Molar Excess of Activated Linker to Amine 10 to 50-fold
Reaction pH (Activation) 45-6.0
Reaction pH (Conjugation) 7.2-8.0

Reaction Time

2-4 hours at RT or overnight at 4°C

Quenching Time

15-30 minutes
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Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuUAAC)

This protocol outlines the "“click” reaction between the azide group of the linker and an alkyne-
containing molecule.

Materials:

Azido-PEG4-linker conjugate (from section 4.1)

Alkyne-containing molecule

Copper(ll) sulfate (CuSO4)

Sodium ascorbate (prepare fresh)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(l)-stabilizing ligand

Reaction Solvent: PBS, or a mixture of t-butanol/water (1:1), or DMF/water
Procedure:

+ Reagent Preparation:

[¢]

Prepare stock solutions of the azido-linker conjugate and the alkyne-containing molecule
in the chosen reaction solvent.

[¢]

Prepare a 100 mM stock solution of CuSO4 in water.

[e]

Prepare a 1 M stock solution of sodium ascorbate in water (make fresh before use).

o

Prepare a 100 mM stock solution of THPTA in water.
¢ Reaction Setup:
o In a reaction vessel, add the azido-linker conjugate (1 equivalent).

o Add the alkyne-containing molecule (1.1 to 2 equivalents).
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o Add the CuS04 solution to a final concentration of 0.1 to 0.5 mM.

o Add the THPTA ligand to a final concentration of 0.5 to 2.5 mM (maintain a 5:1 ligand to
copper ratio).

o Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final
concentration of 2 to 5 mM.

o Reaction and Monitoring:
o Stir the reaction mixture at room temperature.

o Monitor the reaction progress by LC-MS or HPLC. Reactions are typically complete within
1-4 hours.

e Purification:

o Upon completion, remove the copper catalyst by adding a chelating agent like EDTA or by
passing the reaction mixture through a copper-chelating resin.

o Purify the final conjugate using RP-HPLC or SEC.

Quantitative Parameters for CUAAC.:

Parameter Recommended Concentration/Ratio
Azide:Alkyne Molar Ratio 1:11tol1:2

CuS04 Concentration 0.1-0.5mM

Sodium Ascorbate Concentration 2-5mM

Ligand (THPTA):Copper Ratio 5:1

Reaction Temperature Room Temperature

Reaction Time 1- 4 hours

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
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This copper-free "click" reaction is ideal for biological systems where copper toxicity is a
concern.

Materials:
e Azido-PEG4-linker conjugate
 Strained alkyne-containing molecule (e.g., DBCO, BCN)
e Reaction Solvent: PBS, pH 7.4 or other aqueous buffers
Procedure:
e Reaction Setup:
o In areaction tube, dissolve the azido-linker conjugate in the reaction solvent.

o Add the strained alkyne-containing molecule. A 1.5 to 5-fold molar excess of the strained
alkyne is typically used.

o Reaction and Monitoring:
o Incubate the reaction at room temperature or 37°C.

o Monitor the reaction progress by LC-MS or HPLC. Reaction times can vary from 1 to 24
hours depending on the reactivity of the strained alkyne.

e Purification:

o Purify the conjugate using standard methods such as SEC or RP-HPLC to remove any
unreacted starting materials.

Quantitative Parameters for SPAAC:
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Parameter Recommended Ratio/Condition
Azide:Strained Alkyne Molar Ratio 1:15t01:5
Reaction Temperature Room Temperature to 37°C
Reaction Time 1- 24 hours
Reaction pH 7.0-8.0

Conclusion

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a powerful and versatile
chemical tool for researchers in drug development and chemical biology. Its well-defined
structure and dual reactivity allow for the straightforward and efficient synthesis of complex
bioconjugates with enhanced physicochemical properties. The detailed protocols and
guantitative data provided in this guide serve as a valuable resource for the successful
application of this linker in the construction of next-generation therapeutics and research
probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(carboxyethoxymethyl)-methane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605848#what-is-azido-peg4-amido-tri-
carboxyethoxymethyl-methane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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